(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including (Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, typically involves the cyclization of arylthiourea in the presence of an oxidizing agent. One common method is the reaction of aniline derivatives with ammonium thiocyanate using electrosynthesis in the presence of sodium bromide as both an electrolyte and a brominating agent . This method is considered environmentally friendly and efficient.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, can enhance yield and purity. Green chemistry principles, such as the use of non-toxic reagents and solvents, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development
Medicine: Its potential as a therapeutic agent for treating infections and cancer is being explored.
Mechanism of Action
The mechanism of action of (Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzo[d]thiazole derivatives: These compounds also exhibit significant biological activities, including enzyme inhibition and antimicrobial properties.
Benzo[d]thiazol-2(3H)-one derivatives: Known for their antidepressant and anticonvulsant effects.
Uniqueness
(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its cyano and benzamide functional groups contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
4-cyano-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c1-19-13-4-2-3-5-14(13)21-16(19)18-15(20)12-8-6-11(10-17)7-9-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJSXKCXLORTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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